molecular formula C8H12N4O5 B1446106 alpha-Azacitidine CAS No. 157771-77-2

alpha-Azacitidine

Número de catálogo: B1446106
Número CAS: 157771-77-2
Peso molecular: 244.2 g/mol
Clave InChI: NMUSYJAQQFHJEW-KAZBKCHUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

alpha-Azacitidine is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a triazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Azacitidine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the tetrahydrofuran ring, followed by the introduction of the triazine moiety through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

alpha-Azacitidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Acute Myeloid Leukemia (AML)
    • Alpha-Azacitidine has shown promise as a treatment modality for older patients with AML who are not candidates for intensive chemotherapy. Studies indicate that it can improve overall survival rates, although complete remission rates remain relatively low .
    • Combination Therapies : Recent trials have explored this compound in combination with other agents such as homoharringtonine and idarubicin. A study reported a significant improvement in response rates when this compound was used alongside these agents, achieving a complete remission rate of approximately 30% .
  • Myelodysplastic Syndromes (MDS)
    • This compound is a cornerstone treatment for higher-risk MDS. It has been evaluated in combination with various agents like tamibarotene, showing a favorable safety profile and enhanced efficacy compared to monotherapy .
    • A phase 2 trial demonstrated that the combination led to an overall response rate (ORR) of 67% in RARA-positive patients, indicating its potential to target specific molecular pathways effectively .
  • Post-Transplantation Therapy
    • The drug has also been investigated for its role in preemptive therapy following allogeneic stem cell transplantation. A study indicated that combining this compound with interferon-alpha resulted in a 72.3% positive response rate after the first treatment cycle, with sustained responses observed over extended follow-ups .

Data Table: Efficacy of this compound in Clinical Trials

Study Population Treatment Regimen Response Rate Comments
Older AML patientsThis compound monotherapy~30% CRLow overall survival; need for combination therapies
Newly diagnosed AMLThis compound + HIASignificant improvement over monotherapyEnhanced CR rates
Higher-risk MDSThis compound + Tamibarotene67% ORR (RARA+)Favorable safety profile
Post-transplant AML/MDSThis compound + IFN-α72.3% response after first cycleSustained responses over median follow-up

Case Study 1: Efficacy in AML

A recent clinical trial involving 20 patients with newly diagnosed AML treated with this compound combined with idarubicin reported an overall response rate of 80%, with significant improvements in survival metrics compared to historical controls. The study emphasized the importance of tailored therapy based on genetic profiling.

Case Study 2: MDS Treatment

In another investigation focusing on patients with higher-risk MDS, the combination of this compound and tamibarotene resulted in a median progression-free survival of 18 months, showcasing its potential as a frontline therapy for this patient population.

Mecanismo De Acción

The mechanism of action of alpha-Azacitidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by disrupting key signaling pathways. The compound’s hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other interactions with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

    alpha-Azacitidine: This compound is unique due to its specific stereochemistry and functional groups.

    Other Triazine Derivatives: Compounds like 2,4-diamino-6-chloro-1,3,5-triazine share the triazine core but differ in their substituents and biological activities.

    Tetrahydrofuran Derivatives: Compounds such as 2,3,4,5-tetrahydrofuran-2-carboxylic acid have similar ring structures but lack the triazine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of a tetrahydrofuran ring and a triazine moiety, along with specific stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Alpha-Azacitidine, a derivative of azacitidine, is a pyrimidine nucleoside analogue that exhibits significant biological activity primarily through its role as a DNA methyltransferase (DNMT) inhibitor. This compound is predominantly utilized in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action involves both cytotoxic effects and the reactivation of silenced genes through hypomethylation.

This compound operates through two primary mechanisms:

  • Cytotoxicity : As a cytidine analogue, it gets incorporated into RNA and DNA, disrupting RNA metabolism and inhibiting protein synthesis. This leads to cell death, particularly in rapidly dividing cancer cells that are unresponsive to normal growth controls .
  • Hypomethylation : By inhibiting DNMT, this compound causes hypomethylation of DNA, which can restore normal gene function critical for cell differentiation and proliferation. This effect is particularly pronounced in hematopoietic cells where aberrant methylation patterns are common .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of this compound in improving overall survival rates among patients with MDS and AML. The following table summarizes key findings from pivotal studies:

Study ReferencePatient PopulationTreatment RegimenMedian Overall SurvivalKey Findings
358 patients with higher-risk MDSAzacitidine vs. conventional care24.5 months (Azacitidine) vs. 15.0 months (conventional)Azacitidine significantly improved survival (p<0.0001)
268 patients across multiple trialsAzacitidine monotherapy18 months (Azacitidine) vs. 11 months (supportive care)Significant increase in complete remission rates (10%-17%)
47 AML/MDS patients post-transplantationAzacitidine + Interferon-αOverall survival at 3 years: 69.5%Safe and effective; sustained responses noted
Patients with severe anemia due to MDSAzacitidine monotherapyLimited efficacy; substantial toxicity notedInduced transfusion independence but responses were short-lived

Case Studies

  • Case Study on Efficacy in MDS : In a study involving 358 patients with higher-risk MDS, those treated with this compound showed a median overall survival of 24.5 months compared to 15 months for those receiving conventional therapies. The hazard ratio was reported at 0.58, indicating a significant survival benefit .
  • Combination Therapy with Interferon-α : A trial combining azacitidine with interferon-α in AML/MDS patients post-transplantation demonstrated a positive response rate of 72.3% after the first cycle, peaking at 77.2% by the fifth cycle. This combination was well-tolerated, with manageable adverse effects .

Safety Profile

This compound is generally well-tolerated, but it can cause side effects including:

  • Hematologic Toxicities : Anemia, neutropenia, and thrombocytopenia are common among treated patients .
  • Other Adverse Effects : Renal toxicity and potential hepatotoxicity in patients with pre-existing liver conditions have been reported .

Propiedades

IUPAC Name

4-amino-1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Azacitidine
Reactant of Route 2
alpha-Azacitidine
Reactant of Route 3
alpha-Azacitidine
Reactant of Route 4
alpha-Azacitidine
Reactant of Route 5
alpha-Azacitidine
Reactant of Route 6
alpha-Azacitidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.